molecular formula C15H8Cl2N4OS B10873600 6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B10873600
M. Wt: 363.2 g/mol
InChI Key: LBBPYHKZDBCUHJ-GQCTYLIASA-N
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Description

“6-(2,4-DICHLOROSTYRYL)-3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE” is a complex organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “6-(2,4-DICHLOROSTYRYL)-3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE” typically involves multi-step reactions starting from readily available precursors. The general synthetic route may include:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents.

    Introduction of the styryl group: This step involves the reaction of the triazole intermediate with 2,4-dichlorobenzaldehyde under basic conditions to form the styryl moiety.

    Formation of the furan ring: The final step includes the reaction of the intermediate with furfural or its derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“6-(2,4-DICHLOROSTYRYL)-3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Medicinal Chemistry: The compound may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Agriculture: The compound may serve as a pesticide or herbicide due to its potential biological activity.

Mechanism of Action

The mechanism of action of “6-(2,4-DICHLOROSTYRYL)-3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE” involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit key enzymes involved in biological processes.

    DNA interaction: It may intercalate into DNA, affecting replication and transcription.

    Receptor binding: The compound may bind to specific receptors, modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2,4-Dichlorostyryl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(2,4-Dichlorostyryl)-3-(2-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

“6-(2,4-DICHLOROSTYRYL)-3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE” is unique due to the presence of both furan and triazolothiadiazole moieties, which may confer distinct biological and chemical properties compared to its analogs.

Properties

Molecular Formula

C15H8Cl2N4OS

Molecular Weight

363.2 g/mol

IUPAC Name

6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H8Cl2N4OS/c16-10-5-3-9(11(17)8-10)4-6-13-20-21-14(12-2-1-7-22-12)18-19-15(21)23-13/h1-8H/b6-4+

InChI Key

LBBPYHKZDBCUHJ-GQCTYLIASA-N

Isomeric SMILES

C1=COC(=C1)C2=NN=C3N2N=C(S3)/C=C/C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=COC(=C1)C2=NN=C3N2N=C(S3)C=CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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